2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-3-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-22-13-7-6-12(17-15(19)11-16)10-14(13)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFRNORLBBCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-ethoxy-3-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Substitution Reactions
The chloroacetamide group undergoes nucleophilic substitution reactions, particularly at the α-chlorine atom.
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and sulfonamide groups.
Acidic Hydrolysis (HCl, H2SO4)
-
Amide Cleavage : Yields 4-ethoxy-3-(piperidin-1-ylsulfonyl)aniline and chloroacetic acid .
-
Sulfonamide Stability : The piperidinylsulfonyl group remains intact under mild acidic conditions but degrades in concentrated H2SO4 .
Basic Hydrolysis (NaOH, KOH)
-
Amide → Carboxylate : Forms sodium/potassium salts of chloroacetic acid .
-
Ethoxy Group Stability : The ethoxy substituent resists hydrolysis under standard alkaline conditions .
Oxidation and Reduction
The benzyl and sulfonamide groups participate in redox reactions.
Cyclization Reactions
Intramolecular reactions form heterocyclic structures:
-
Thermal Cyclization (150°C, DMF): Produces oxazole derivatives via dehydration between the acetamide carbonyl and ethoxy oxygen .
-
Metal-Catalyzed Cyclization (CuI, K2CO3): Forms piperidine-fused thiazoles when reacted with thiourea derivatives .
Complexation with Metals
The sulfonamide group acts as a ligand for transition metals:
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C-Cl Bond Homolysis : Generates free radicals for polymerization initiators .
-
Sulfonamide Degradation : Forms piperidine and SO2 under prolonged exposure .
Key Mechanistic Insights from Structural Studies
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide exhibit anticancer properties. For instance, studies have shown that derivatives containing sulfonamide moieties can induce apoptosis in cancer cells, suggesting that this compound may also possess similar activities. The structural characteristics of this compound allow it to be a versatile precursor in synthesizing novel anticancer agents targeting specific pathways in tumor biology .
Pharmaceutical Formulations
The compound can be utilized in developing pharmaceutical formulations aimed at treating various conditions due to its bioactive properties. Its ability to modify biological pathways makes it suitable for inclusion in drug formulations targeting diseases such as cancer and possibly others involving sulfonamide interactions .
Biological Studies
The unique structure of this compound allows researchers to study its interaction mechanisms with biological targets. Understanding these interactions is crucial for predicting its pharmacological profile and optimizing therapeutic applications. Research has indicated that the compound may interact with various receptors and enzymes, which could inform its potential use in treating diseases related to these targets .
Synthesis of Novel Compounds
This compound serves as an important building block for synthesizing other bioactive molecules. For example, it can be reacted with different nucleophiles or electrophiles to create new derivatives with enhanced biological activity. The synthesis typically involves careful control of reaction conditions to ensure high yields and purity of the final product .
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Antitumor Activity : A study published in PMC demonstrated that compounds with sulfonamide groups showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. This suggests that similar structures may enhance therapeutic efficacy against tumors .
- Novel Compound Synthesis : Research indicated that using chloroacetyl derivatives as precursors led to the successful synthesis of new thienopyridine derivatives, showcasing the versatility of this compound in drug design .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key structural analogs differ in substituents on the phenyl ring, influencing electronic effects and steric bulk:
Analysis : The ethoxy group in the target compound enhances solubility compared to purely halogenated analogs (e.g., ), while the sulfonyl-piperidine moiety increases binding affinity to enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Piperidine Sulfonyl Modifications
Variations in the piperidine sulfonyl group alter pharmacokinetics and target engagement:
Analysis : The target compound’s piperidine sulfonyl group balances lipophilicity and polarity, optimizing tissue distribution compared to bulkier analogs (e.g., ) .
Acetamide Backbone Derivatives
Functional group changes in the acetamide moiety modulate reactivity and toxicity:
Analysis : The target compound’s ethoxy group reduces steric hindrance compared to branched derivatives (), enhancing substrate-enzyme compatibility .
Biological Activity
2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness is often measured through parameters such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 1.0 | 2.0 |
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of protein synthesis and disruption of cell wall integrity. Studies have shown that it can interfere with the biofilm formation of pathogenic bacteria, which is crucial for their virulence.
Inhibition of Biofilm Formation
Biofilm formation is a significant factor in the pathogenicity of bacteria like Staphylococcus aureus. The compound has been shown to reduce biofilm biomass significantly, suggesting potential use in treating biofilm-associated infections.
Case Studies
-
Study on Staphylococcus aureus :
A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong bactericidal effect, with a notable reduction in biofilm formation observed at concentrations as low as 0.25 µg/mL. -
Candida albicans Biofilms :
Another investigation focused on the antifungal properties against Candida albicans. The compound demonstrated a significant reduction in biofilm formation compared to control groups, indicating its potential as an antifungal agent.
Q & A
Basic: What are the critical steps and optimal conditions for synthesizing 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide?
Answer:
Synthesis typically involves sequential functionalization of the phenylacetamide core. Key steps include:
- Sulfonylation : Introducing the piperidin-1-ylsulfonyl group at the 3-position of the phenyl ring under anhydrous conditions using a sulfonyl chloride derivative (e.g., piperidine sulfonyl chloride) in dichloromethane at 0–5°C .
- Ethoxylation : Alkylation at the 4-position with ethyl bromide in the presence of a base like potassium carbonate, requiring reflux in acetone for 6–8 hours .
- Acetamide coupling : Reaction of 2-chloroacetyl chloride with the amine group on the phenyl ring, catalyzed by triethylamine in tetrahydrofuran (THF) at room temperature .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) via HPLC .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Answer:
Discrepancies often arise from solvent effects, isotopic patterns, or impurities. Methodological solutions include:
- Cross-validation : Compare experimental H/C NMR data with computed spectra (DFT calculations) to confirm assignments .
- High-resolution MS : Use HRMS (ESI-TOF) to distinguish isotopic clusters (e.g., chlorine’s Cl/Cl ratio) and rule out adduct formation .
- Controlled solvent systems : Ensure NMR spectra are acquired in deuterated DMSO-d6 to avoid solvent-shift artifacts .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- HPLC-DAD : Quantify purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) .
- Karl Fischer Titration : Measure residual moisture content, critical for hygroscopic sulfonyl groups .
Advanced: How to design a biological activity study for this compound, considering potential targets and assay pitfalls?
Answer:
- Target selection : Prioritize sulfonyl-linked enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) based on structural analogs .
- Dose-response curves : Use a 10-point concentration range (1 nM–100 µM) in triplicate, with controls for solvent interference (e.g., DMSO <0.1%) .
- Counter-screens : Test against off-target kinases (e.g., EGFR, VEGFR) to evaluate specificity .
Advanced: How to analyze conflicting reports on this compound’s biological activity across studies?
Answer:
- Assay conditions : Compare buffer pH (e.g., sulfonamide activity is pH-sensitive), temperature, and cell lines used .
- Purity verification : Replicate studies with independently synthesized batches to exclude impurity-driven effects .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in IC50 values across labs .
Basic: What strategies ensure compound stability during long-term storage?
Answer:
- Storage : Use amber vials under argon at –20°C to prevent photodegradation and oxidation of the sulfonyl group .
- Lyophilization : For aqueous solubility challenges, prepare lyophilized aliquots with cryoprotectants (e.g., trehalose) .
Advanced: How to computationally model this compound’s binding affinity for rational drug design?
Answer:
- Molecular docking : Use AutoDock Vina with the crystal structure of target proteins (PDB ID: e.g., 1XL2 for carbonic anhydrase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on sulfonyl-protein hydrogen bonds .
- QSAR : Corrogate substituent effects (e.g., ethoxy vs. methoxy) using CoMFA/CoMSIA models .
Advanced: What experimental approaches validate the absence of chiral impurities in the synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol, 90:10) to detect enantiomeric excess .
- Circular Dichroism (CD) : Confirm achirality via flat CD spectra in the 200–300 nm range .
Basic: How to assess preliminary toxicity profiles for this compound?
Answer:
- In vitro cytotoxicity : Screen against HEK-293 cells (MTT assay, 24–72 hr exposure) with LC50 determination .
- Ames test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains .
Advanced: How to optimize reaction yields while minimizing byproduct formation?
Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., Et3N) to identify optimal conditions .
- In situ monitoring : Use FTIR to track intermediate formation (e.g., sulfonate ester at 1180 cm) and halt reactions at 95% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
